

# Ethirimol cross-resistance with other fungicides

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## Compound of Interest

Compound Name: *Ethirimol*

Cat. No.: *B033103*

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## Ethirimol Fungicide Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions regarding **ethirimol**, with a specific focus on cross-resistance to other fungicides.

## Frequently Asked Questions (FAQs)

Q1: What is the precise mode of action of **ethirimol**?

A1: There has been some discrepancy in literature regarding **ethirimol**'s mode of action. However, according to the Fungicide Resistance Action Committee (FRAC), **ethirimol** is classified under FRAC Code 8.[1] The designated mode of action for this group is the inhibition of nucleic acid synthesis.[2][3][4] Specifically, **ethirimol** is understood to inhibit the enzyme adenosine deaminase.[1][5] This enzyme is crucial for purine metabolism, and its inhibition disrupts the synthesis of essential nucleic acids like DNA and RNA, ultimately leading to the cessation of fungal growth and reproduction.[5]

Q2: Is there known cross-resistance between **ethirimol** and other fungicides?

A2: Yes, cross-resistance is a significant concern with **ethirimol**.

- Within FRAC Group 8: **Ethirimol** belongs to the hydroxy-(2-amino) pyrimidine chemical group. Fungicides within the same FRAC group, sharing a similar mode of action, are

expected to exhibit cross-resistance.[6] Strong evidence of cross-resistance exists with bupirimate, another FRAC Code 8 fungicide, due to their shared metabolic pathways and mechanism of inhibiting adenosine deaminase. Resistance to dim**ethirimol** has also been linked to cross-resistance with bupirimate in cucurbit powdery mildew.[7][8]

- With Other FRAC Groups: There is currently a lack of direct published evidence demonstrating cross-resistance between **ethirimol** (FRAC Group 8) and fungicides from other major groups such as Demethylation Inhibitors (DMIs, FRAC Group 3) or Quinone outside Inhibitors (QoIs, FRAC Group 11). However, studies on other powdery mildew fungicides have shown a lack of cross-resistance between different modes of action. For example, the quinazolinone fungicide proquinazid did not show cross-resistance with DMI, amine, anilopyrimidine, or QoI fungicides in *Blumeria graminis* f. sp. *tritici* isolates.[9] This suggests that cross-resistance between **ethirimol** and fungicides with different target sites is unlikely, but it should be confirmed experimentally.

Q3: What is the molecular basis for resistance to **ethirimol**?

A3: The precise molecular mechanism of resistance to hydroxy-(2-amino) pyrimidines (FRAC Group 8), including **ethirimol**, has not been fully elucidated in the scientific literature.[8][10] Unlike other fungicide classes where specific target site mutations (e.g., in the *cyp51* gene for DMIs or the *cytb* gene for QoIs) are well-documented, the genetic basis for **ethirimol** resistance in pathogens like *Blumeria graminis* remains an area for further research.

Q4: My cultures of *Blumeria graminis* are showing reduced sensitivity to **ethirimol**. How can I confirm resistance?

A4: You can confirm resistance by performing a fungicide sensitivity assay to determine the Effective Concentration 50 (EC50) value of **ethirimol** for your fungal isolates. This involves exposing the fungus to a range of fungicide concentrations and measuring the inhibition of growth or spore germination. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance. See the "Experimental Protocols" section below for a detailed methodology.

## Troubleshooting Guide

Issue Encountered	Possible Cause(s)	Suggested Solution(s)
Inconsistent results in fungicide sensitivity assays.	1. Uneven spore concentration in inoculum. 2. Inconsistent fungicide concentrations in media. 3. Variable incubation conditions (temperature, light). 4. Contamination of fungal cultures.	1. Carefully standardize the spore suspension using a hemocytometer. 2. Ensure thorough mixing of fungicide stock solutions into the agar medium before pouring plates. 3. Use a calibrated incubator with consistent temperature and a defined light/dark cycle. 4. Verify the purity of your isolates before starting the assay.
Sudden failure of ethirimol to control powdery mildew in experiments.	1. Development of a resistant fungal population. 2. Use of an incorrect, lower-than-intended dose. 3. Degradation of the ethirimol stock solution.	1. Isolate the pathogen and perform a fungicide sensitivity assay to confirm resistance (see protocol below). 2. Recalculate and verify all dilutions for your working solutions. 3. Use a fresh stock of ethirimol. Store stock solutions properly (e.g., protected from light, at the recommended temperature).
Observed resistance to ethirimol and considering alternative fungicides.	1. Potential for cross-resistance with the chosen alternative.	1. Select a fungicide from a different FRAC group with a different mode of action. Avoid other Group 8 fungicides like bupirimate. 2. It is best practice to perform a sensitivity assay with the new fungicide before large-scale experimental use.

## Quantitative Data Summary

While specific EC50 values for **ethirimol**-resistant strains are not widely published, early reports on resistance development in *Blumeria graminis* f. sp. *hordei* (barley powdery mildew) provide a basis for expected shifts in sensitivity. Resistant isolates were observed to tolerate concentrations 10 to 100 times higher than sensitive isolates.<sup>[8]</sup> The following table provides an illustrative example of such data.

Table 1: Illustrative **Ethirimol** Sensitivity in *Blumeria graminis* f. sp. *hordei*

Fungal Strain Phenotype	Ethirimol EC50 (mg/L)	Resistance Factor (RF) <sup>1</sup>
Sensitive (Wild-Type)	0.5 - 2.0	-
Intermediate-Resistant	20.0 - 50.0	10 - 25
Highly-Resistant	>100.0	>50

<sup>1</sup>Resistance Factor (RF) is calculated as: EC50 of the test isolate / EC50 of the sensitive reference isolate.

## Experimental Protocols

### Protocol: Detached Leaf Assay for Ethirimol Sensitivity in *Blumeria graminis*

This protocol is adapted from methodologies used for assessing fungicide sensitivity in powdery mildews.<sup>[11][12]</sup>

#### 1. Materials:

- Susceptible host plant seedlings (e.g., barley for *B. graminis* f. sp. *hordei*).
- *Blumeria graminis* isolates (test isolates and a known sensitive reference strain).
- Technical grade **ethirimol**.
- Acetone or DMSO for stock solution.
- Sterile distilled water.

- Petri dishes (100 mm).
- Water agar (6 g/L).
- Benzimidazole (e.g., Benomyl) at 50 mg/L (to prevent leaf senescence).
- Micropipettes and sterile tips.
- Incubation chamber with controlled temperature (e.g., 18-20°C) and light cycle (e.g., 16h light / 8h dark).
- Stereomicroscope.

## 2. Methodology:

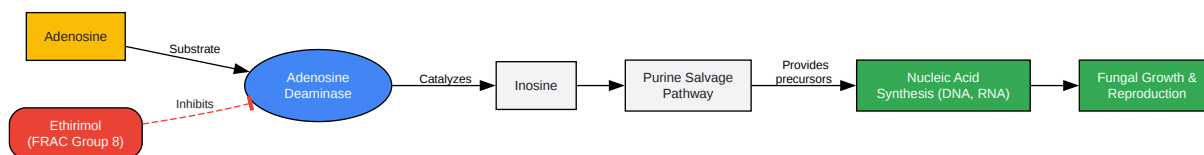
- Preparation of Fungicide-Amended Media:
  - Prepare a 10,000 mg/L stock solution of **ethirimol** in acetone or DMSO.
  - Prepare water agar containing benzimidazole. Autoclave and cool to 50-55°C.
  - Create a dilution series of **ethirimol** in sterile water from the stock solution.
  - Add the appropriate volume of each **ethirimol** dilution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 mg/L). Ensure the solvent concentration is constant across all plates, including the control (e.g., 0.5% v/v).
  - Pour the amended agar into petri dishes and allow them to solidify.
- Leaf Segment Preparation:
  - Select healthy, fully expanded primary or secondary leaves from 7-10 day old seedlings.
  - Cut 2-3 cm segments from the middle of the leaves.
  - Place 3-4 leaf segments, adaxial side up, onto the surface of the agar in each petri dish.
- Inoculation:

- Collect fresh conidia from 7-10 day old cultures of the test and reference isolates.
- Create a spore suspension in a non-phytotoxic liquid (e.g., Fluorinert™ FC-43) and adjust the concentration to approximately  $1 \times 10^5$  conidia/mL using a hemocytometer.
- Alternatively, use a settling tower to dust a uniform layer of fresh conidia onto the leaf segments.
- Incubation and Assessment:
  - Seal the petri dishes with parafilm and incubate them in the growth chamber.
  - After 7-10 days, assess the percentage of the leaf segment area covered by powdery mildew colonies using a stereomicroscope.
  - Calculate the percent inhibition for each concentration relative to the fungicide-free control plate.

### 3. Data Analysis:

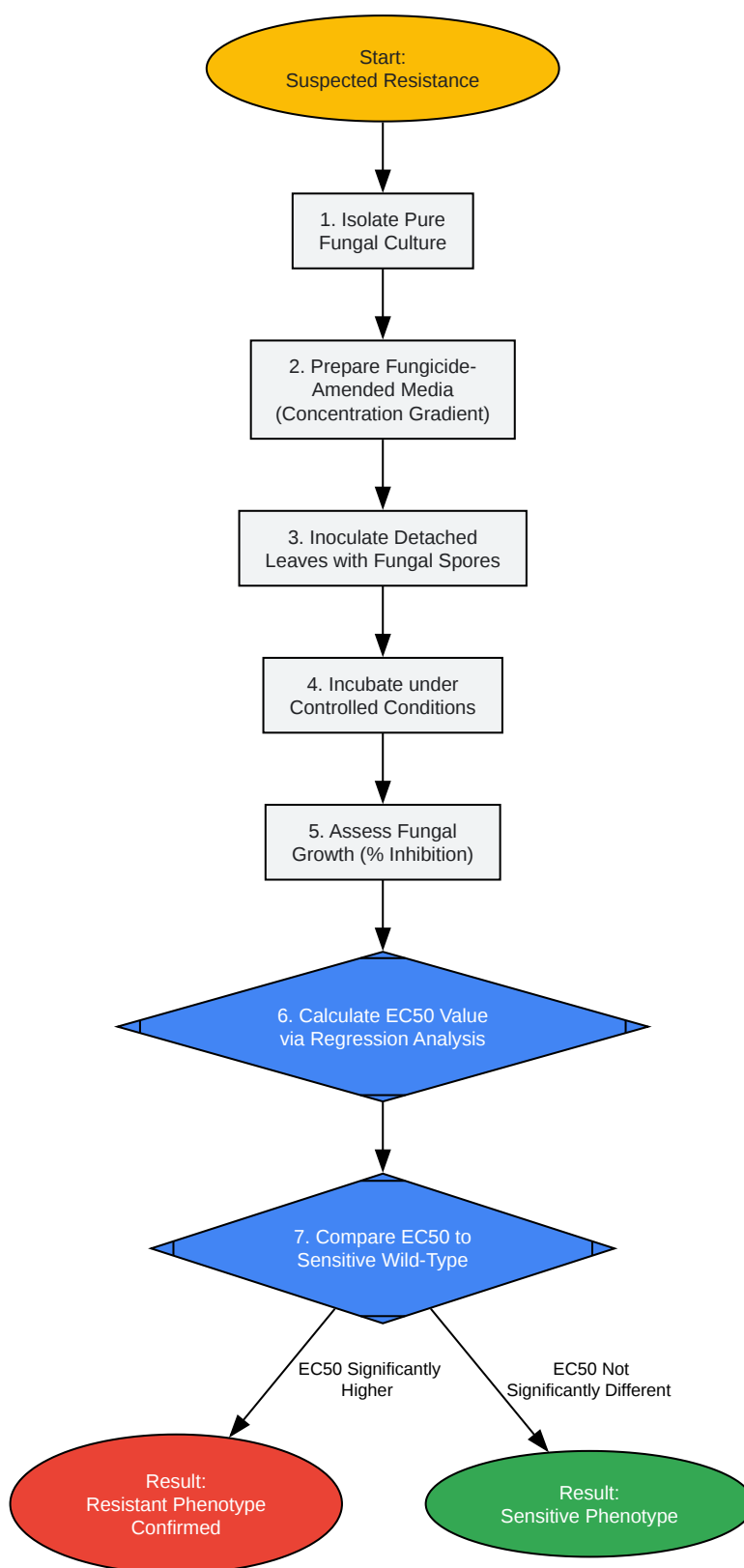
- For each isolate, plot the percent inhibition against the log-transformed **ethirimol** concentration.
- Use probit or logistic regression analysis to calculate the EC50 value, which is the concentration of **ethirimol** that inhibits fungal growth by 50%.

## Visualizations



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Caption: Mechanism of action of **Ethirimol** via inhibition of adenosine deaminase.



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Caption: Experimental workflow for confirming fungicide resistance.

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